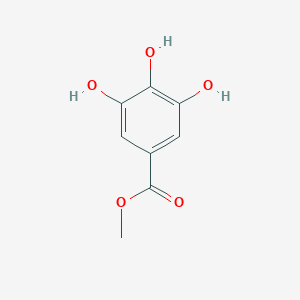

Methyl Gallate

Description

Properties

IUPAC Name |

methyl 3,4,5-trihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O5/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3,9-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBSFWRHWHYMIOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3059189 | |

| Record name | Benzoic acid, 3,4,5-trihydroxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] Beige powder; [Sigma-Aldrich MSDS] | |

| Record name | Gallic acid methyl ester | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20817 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000178 [mmHg] | |

| Record name | Gallic acid methyl ester | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20817 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

99-24-1 | |

| Record name | Methyl gallate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99-24-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gallic acid methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099241 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 99-24-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=363001 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 3,4,5-trihydroxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3,4,5-trihydroxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.492 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL GALLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/623D3XG80C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl Gallate from Gallic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary methods for synthesizing methyl gallate, a significant phenolic compound with applications in the pharmaceutical and food industries due to its antioxidant and medicinal properties. The synthesis procedures, quantitative data, reaction mechanisms, and safety protocols for three key methodologies are detailed: traditional Fischer esterification, a green chemistry approach using a heterogeneous catalyst, and an enzymatic route.

Fischer Esterification using Sulfuric Acid

A classic and widely used method for producing this compound involves the acid-catalyzed esterification of gallic acid with methanol. Concentrated sulfuric acid is a common and effective catalyst for this reaction.

Experimental Protocol

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 500 g of gallic acid in 2000 ml of methanol.

-

Catalyst Addition: Slowly add 25 g of concentrated sulfuric acid to the solution while stirring.

-

Reflux: Heat the mixture to reflux and maintain for a period of 2 to 10 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Cooling and Concentration: After the reaction is complete, cool the mixture to room temperature. Concentrate the solution by distilling off the excess methanol under reduced pressure.

-

Precipitation and Filtration: Cool the concentrated residue, which will cause the solid this compound to precipitate. Collect the solid product by suction filtration.

-

Washing: Wash the collected solid with 2500 ml of toluene to remove impurities. A subsequent wash with cold water can also be performed.

-

Drying: Dry the purified this compound crystals.

Quantitative Data

| Parameter | Value | Reference |

| Gallic Acid | 500 g | [1][2] |

| Methanol | 2000 ml | [1][2] |

| Sulfuric Acid | 25 g | [1][2] |

| Reaction Time | 2 - 10 hours | [1] |

| Yield | ~85% | [1] |

Reaction Mechanism: Fischer Esterification

The reaction proceeds via a nucleophilic acyl substitution. The sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. Methanol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers and the elimination of a water molecule result in the formation of this compound.

Safety Precautions

-

Sulfuric Acid: Concentrated sulfuric acid is extremely corrosive and can cause severe burns.[3][4] Always wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.[5] Handle in a well-ventilated fume hood. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[5]

-

Methanol: Methanol is flammable and toxic.[3] It can be absorbed through the skin and is harmful if inhaled or ingested.[1] Work in a well-ventilated area and avoid open flames or sparks.

-

Toluene: Toluene is a flammable liquid and can cause irritation to the skin, eyes, and respiratory system. Handle in a fume hood and wear appropriate PPE.

Green Synthesis using Cu-Mordenite and Dimethyl Carbonate

This method presents a more environmentally friendly alternative, utilizing a heterogeneous catalyst (Cu-mordenite) and a greener methylating agent (dimethyl carbonate) in a transesterification reaction.

Experimental Protocol

-

Catalyst Preparation (if necessary): Cu-mordenite can be prepared by ion-exchange of a parent mordenite zeolite with a copper salt solution (e.g., cupric nitrate).[6]

-

Reaction Setup: In a pressure reactor, combine gallic acid and dimethyl carbonate (in a molar ratio of approximately 1:1 to 1:10).

-

Catalyst Addition: Add the Cu-mordenite catalyst, typically 2-6% by weight of the gallic acid.

-

Reaction Conditions: Pressurize the reactor (0.3 - 1.0 MPa) and heat to 80 - 150 °C for several hours.

-

Catalyst Recovery: After the reaction, cool the mixture and separate the solid Cu-mordenite catalyst by filtration. The catalyst can often be reused.

-

Product Isolation: Remove the excess dimethyl carbonate from the filtrate by distillation under reduced pressure.

-

Purification: The crude this compound can be purified by recrystallization from deionized water, often with an activated carbon treatment for decolorization.

Quantitative Data

| Parameter | Value | Reference |

| Gallic Acid : Dimethyl Carbonate (molar ratio) | 1 : 1 to 1 : 10 | [7] |

| Cu-Mordenite Catalyst | 2 - 6 wt% of gallic acid | [7] |

| Pressure | 0.3 - 1.0 MPa | [7] |

| Temperature | 80 - 150 °C | [7] |

| Yield | > 98% | [7] |

Reaction Mechanism: Cu-Mordenite Catalyzed Transesterification

The precise mechanism is complex and involves the interaction of the reactants with the active copper sites within the mordenite framework. It is proposed that the gallic acid and dimethyl carbonate are adsorbed onto the catalyst surface. The copper ions facilitate the transesterification by activating the reactants and stabilizing the intermediates.

Safety Precautions

-

Cu-Mordenite: Handle the catalyst powder in a well-ventilated area or a fume hood to avoid inhalation of fine particles. Wear gloves and safety glasses.

-

Dimethyl Carbonate (DMC): DMC is a flammable liquid.[8][9][10] Keep away from heat, sparks, and open flames.[8][9] Use in a well-ventilated area and wear appropriate PPE, including gloves and safety glasses.[10]

-

Pressure Reactor: Ensure the pressure reactor is properly rated for the intended temperature and pressure and is operated by trained personnel. Follow all manufacturer's safety guidelines.

Enzymatic Synthesis using Lipase

This biocatalytic approach offers a mild and highly selective method for this compound synthesis, operating under less harsh conditions than traditional chemical methods.

Experimental Protocol

-

Enzyme Preparation: Immobilized lipase (e.g., from Candida antarctica, Novozym 435) is commonly used to facilitate catalyst recovery and reuse.

-

Reaction Setup: In a suitable vessel, combine gallic acid and methanol. The reaction can be performed in a solvent-free system or with the addition of an organic solvent.

-

Enzyme Addition: Add the immobilized lipase to the reaction mixture.

-

Reaction Conditions: Maintain the reaction at a controlled temperature (typically 40-60 °C) with agitation (e.g., shaking or stirring) for a specified duration (e.g., 10-24 hours).

-

Enzyme Recovery: After the reaction, separate the immobilized enzyme by filtration for potential reuse.

-

Product Isolation: Isolate the this compound from the reaction mixture, which may involve solvent evaporation and subsequent purification.

Quantitative Data

| Parameter | Value | Reference |

| Catalyst | Immobilized Lipase | |

| Temperature | 40 - 60 °C | [11] |

| Reaction Time | 10 - 24 hours | [11] |

| Yield | ~58.2% (unoptimized) |

Reaction Mechanism: Lipase-Catalyzed Esterification (Ping-Pong Bi-Bi Mechanism)

Lipase-catalyzed esterification often follows a Ping-Pong Bi-Bi mechanism. The enzyme first reacts with the acyl donor (gallic acid) to form an acyl-enzyme intermediate, releasing the first product (water). The second substrate (methanol) then binds to the acyl-enzyme intermediate, leading to the formation of the ester (this compound) and regeneration of the free enzyme.

Safety Precautions

-

Enzymes: While generally considered safe, some individuals may develop allergies to enzyme dust.[12] It is good practice to avoid inhalation of enzyme powders by handling them in a well-ventilated area or using appropriate respiratory protection. Wear gloves and safety glasses to prevent skin and eye contact.[2] In case of spillage, avoid creating dust during cleanup.

General Purification Protocol: Recrystallization

Recrystallization is a common and effective method for purifying the crude this compound obtained from any of the synthesis routes.

-

Solvent Selection: Choose a suitable solvent in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Water or aqueous ethanol mixtures are often effective.

-

Dissolution: Dissolve the crude this compound in a minimum amount of the hot solvent to form a saturated solution.

-

Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and briefly heat to adsorb colored impurities.

-

Hot Filtration (Optional): If activated carbon or other solid impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Collection of Crystals: Collect the purified this compound crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining soluble impurities.

-

Drying: Dry the crystals, for instance, in a desiccator or a vacuum oven.

Overall Experimental Workflow

The general workflow for the synthesis and purification of this compound is summarized in the diagram below.

References

- 1. columbuschemical.com [columbuschemical.com]

- 2. southernbiological.com [southernbiological.com]

- 3. smartlabs.co.za [smartlabs.co.za]

- 4. fishersci.com [fishersci.com]

- 5. ehs.com [ehs.com]

- 6. Enhances the activity of mordenite in DME carbonylation reaction by controlling the degree of dealumination - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. valudor.com [valudor.com]

- 9. carlroth.com [carlroth.com]

- 10. chemos.de [chemos.de]

- 11. amano-enzyme.com [amano-enzyme.com]

- 12. enzymetechnicalassociation.org [enzymetechnicalassociation.org]

Methyl Gallate: A Comprehensive Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl gallate, the methyl ester of gallic acid, is a phenolic compound with a growing reputation in the scientific community for its diverse pharmacological activities. Exhibiting antioxidant, anti-inflammatory, antimicrobial, and antitumor properties, this compound is a promising candidate for further investigation in drug discovery and development. This technical guide provides an in-depth overview of the natural sources of this compound and detailed methodologies for its isolation and purification.

Natural Sources of this compound

This compound is biosynthesized in a variety of plants, where it plays a role in defense mechanisms and as a precursor to more complex tannins. Its presence has been identified in a range of plant families. Some of the most notable natural sources are detailed below.

Table 1: Prominent Natural Sources of this compound

| Plant Species | Family | Plant Part | Reference(s) |

| Galla rhois (Rhus chinensis) | Anacardiaceae | Galls | [1][2][3] |

| Toona sinensis | Meliaceae | Leaves | [4][5][6] |

| Acer species (e.g., A. saccharinum) | Aceraceae | Leaves | [7][8][9] |

| Terminalia myriocarpa | Combretaceae | Fruits, Leaves | |

| Geranium niveum | Geraniaceae | Whole Plant | |

| Paeonia anomala | Paeoniaceae | Fruits | |

| Diospyros celebica (Ebony) | Ebenaceae | Leaves | [10] |

| Givotia rottleriformis | Euphorbiaceae | Seed Coats | [11] |

| Labisia pumila | Primulaceae | Leaves | [12] |

| Peltiphyllum peltatum | Saxifragaceae | Leaves | [13] |

Isolation and Purification of this compound

The isolation of this compound from its natural sources typically involves solvent extraction followed by various chromatographic techniques to achieve a high degree of purity. The choice of solvent and chromatographic method can significantly impact the yield and purity of the final product.

Experimental Protocols

This section provides detailed experimental protocols for the isolation of this compound from three prominent natural sources.

Protocol 1: Isolation of this compound from Galla rhois [1][2][3]

-

Extraction:

-

Air-dried and powdered galls of Galla rhois are extracted with ethanol (EtOH) at room temperature.

-

The resulting EtOH extract is concentrated under reduced pressure to yield a crude extract.

-

-

Fractionation:

-

The crude extract is suspended in water and sequentially partitioned with n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH).

-

The EtOAc fraction, which is typically rich in this compound, is collected and concentrated.

-

-

Column Chromatography:

-

The EtOAc fraction is subjected to silica gel column chromatography.

-

The column is eluted with a gradient solvent system, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of dichloromethane (CH2Cl2), methanol (MeOH), and water (H2O) in a ratio that is progressively changed (e.g., from 5:1:1 to 7:3:1, v/v/v, using the lower layer).

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

-

Purification and Identification:

-

Fractions containing the compound of interest are combined and concentrated.

-

The purified this compound is identified and its structure confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (1H-NMR and 13C-NMR) and Mass Spectrometry (MS).

-

Protocol 2: Isolation of this compound from Toona sinensis Leaves [4][5]

-

Extraction:

-

Dried and powdered leaves of Toona sinensis are extracted with methanol (MeOH).

-

The methanol extract is concentrated to yield a crude extract.

-

-

Column Chromatography (Initial Separation):

-

The crude extract is applied to a silica gel column.

-

Elution is performed with a gradient of n-hexane and ethyl acetate, with increasing polarity.

-

Fractions with similar TLC profiles are combined.

-

-

Column Chromatography (Fine Purification):

-

The combined fractions are further purified on a silica gel column using a gradient of methylene chloride and ethyl acetate.

-

-

Crystallization:

-

The purified fraction is recrystallized from n-hexane to yield white, needle-like crystals of this compound.

-

The purity is confirmed by High-Performance Liquid Chromatography (HPLC).

-

Protocol 3: Isolation of this compound from Acer Species Leaves [7][14]

-

Extraction:

-

Dried leaves of Acer species are extracted with either ethanol or methanol. Methanolic extracts have been reported to yield a higher amount of this compound.[7]

-

-

Fractionation and Purification:

-

The crude extract is subjected to bioassay-guided fractionation, often involving column chromatography over silica gel or Sephadex LH-20.

-

A typical elution for silica gel could involve a gradient of chloroform and methanol.

-

Further purification can be achieved using preparative TLC or HPLC.

-

-

Identification:

-

The structure of the isolated compound is elucidated using spectroscopic techniques (NMR, MS).

-

Quantitative Data

The yield and purity of isolated this compound can vary significantly depending on the plant source and the extraction and purification methods employed.

Table 2: Quantitative Yield and Purity of this compound from Various Sources

| Plant Source | Extraction Solvent | Purification Method | Yield | Purity | Reference(s) |

| Toona sinensis | Methanol | Silica Gel Column Chromatography, Recrystallization | 42 mg from 10.028 g of extract | >95% | [5] |

| Helicteres hirsuta | Methanol | HPLC | 8.569 ± 0.462 mg/g of extract | Not specified | [15] |

| Givotia rottleriformis | Methanol | Silica Gel Column Chromatography, RP-HPLC | 10 mg/g (Dry Weight) | Not specified | [11] |

| Diospyros celebica | Methanol | Silica Gel Column Chromatography, Preparative TLC | 9.5 mg from 1800 g of leaves | Not specified | [10] |

Signaling Pathways Modulated by this compound

Recent research has begun to unravel the molecular mechanisms underlying the biological activities of this compound. It has been shown to modulate several key signaling pathways involved in inflammation, cell proliferation, and apoptosis.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response. This compound has been demonstrated to inhibit this pathway.[16][17]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular processes such as proliferation, differentiation, and apoptosis. This compound has been shown to suppress the phosphorylation of key MAPK proteins like ERK and p38.[16][18][19]

AMPK/NF-κB Signaling Pathway

The AMP-activated protein kinase (AMPK) pathway is a key cellular energy sensor. This compound has been found to downregulate AMPK expression, which in turn can inhibit NF-κB activity.[20]

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the isolation and purification of this compound from a plant source.

References

- 1. This compound from Galla rhois Successfully Controls Clinical Isolates of Salmonella Infection in Both In Vitro and In Vivo Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound from Galla rhois Successfully Controls Clinical Isolates of Salmonella Infection in Both In Vitro and In Vivo Systems | PLOS One [journals.plos.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. This compound is a natural constituent of maple (Genus Acer) leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Isolation of this compound as the antitumor principle of Acer saccharinum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. scitepress.org [scitepress.org]

- 11. Isolation and characterization of gallic acid and this compound from the seed coats of Givotia rottleriformis Griff. and their anti-proliferative effect on human epidermoid carcinoma A431 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. [PDF] Identification and isolation of this compound as a polar chemical marker for Labisia pumila Benth. | Semantic Scholar [semanticscholar.org]

- 13. Methyl-3-O-methyl gallate and gallic acid from the leaves of Peltiphyllum peltatum: isolation and comparative antioxidant, prooxidant, and cytotoxic effects in neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. brieflands.com [brieflands.com]

- 15. csdlkhoahoc.hueuni.edu.vn [csdlkhoahoc.hueuni.edu.vn]

- 16. This compound attenuates inflammation induced by Toll-like receptor ligands by inhibiting MAPK and NF-Κb signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Antimelanogenesis Effect of this compound through the Regulation of PI3K/Akt and MEK/ERK in B16F10 Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Effect of this compound on 1-Nitropyrene-Induced Keratinocyte Toxicity in a Human and Canine Skin Model - PMC [pmc.ncbi.nlm.nih.gov]

- 20. This compound Suppresses the Migration, Invasion, and Epithelial-Mesenchymal Transition of Hepatocellular Carcinoma Cells via the AMPK/NF-κB Signaling Pathway in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the In Vitro Anti-inflammatory Properties of Methyl Gallate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl Gallate (MG), a phenolic compound prevalent in various medicinal plants, has demonstrated significant anti-inflammatory, antioxidant, and anti-cancer activities in numerous studies.[1][2][3][4] This technical guide provides an in-depth overview of the in vitro anti-inflammatory properties of this compound, focusing on its mechanisms of action, relevant quantitative data, and detailed experimental protocols. The document synthesizes current research to serve as a comprehensive resource for professionals in pharmacology and drug development. Key areas of focus include the inhibition of pro-inflammatory mediators, modulation of critical signaling pathways such as NF-κB and MAPK, and standardized methodologies for evaluating these effects.

Inhibition of Pro-inflammatory Mediators

This compound consistently demonstrates the ability to suppress the production of key pro-inflammatory mediators in vitro, primarily in lipopolysaccharide (LPS)-stimulated macrophage cell lines like RAW 264.7.[5][6][7] Its efficacy is dose-dependent and targets nitric oxide (NO), as well as cytokines such as Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-1 beta (IL-1β).[3][8]

Quantitative Analysis of Inhibitory Effects

The following table summarizes the quantitative data on this compound's inhibitory effects on various pro-inflammatory molecules from several in vitro studies.

| Cell Line | Inflammatory Stimulus | Mediator | MG Concentration | Observed Effect | Reference |

| RAW 264.7 | LPS (200 ng/mL) | Nitric Oxide (NO) | 1 & 10 µg/mL | Dose-dependent inhibition | [5] |

| RAW 264.7 | LPS | Nitric Oxide (NO) | Not specified | Inhibition of NO production | [3] |

| RAW 264.7 | LPS (200 ng/mL) | Interleukin-6 (IL-6) | 1 & 10 µg/mL | Dose-dependent inhibition | [5][6] |

| Zymosan-stimulated Macrophages | Zymosan | Interleukin-6 (IL-6) | Not specified | Inhibition of IL-6 production | [3] |

| RAW 264.7 | Zymosan, Pam3CSK4, LPS | Cytokines | Not specified | Inhibition of cytokine production | [9] |

| Colon Tissue (UC Mice Model) | DSS | IL-1β, TNF-α, IL-6 | Not specified | Decreased expression of inflammatory factors | [8] |

| Human Oral Epithelial (KB) | F. nucleatum | IL-6, IL-8 | Not specified | Dose-dependent inhibition of gene and protein levels | [10] |

| Human U937 Macrophages | Not specified | TNF-α, IL-1β | Not specified | Down-regulation of cytokine levels | [11] |

Modulation of Inflammatory Signaling Pathways

The anti-inflammatory effects of this compound are attributed to its ability to interfere with key intracellular signaling cascades that regulate the expression of inflammatory genes. The primary pathways affected are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[9][12]

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response. In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[13] Upon stimulation by agents like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα.[13] This releases NF-κB, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[13]

This compound has been shown to inhibit this pathway by preventing the degradation of IκBα and subsequently blocking the nuclear translocation of the NF-κB p65 subunit.[9]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. journals.plos.org [journals.plos.org]

- 3. Anti-inflammatory Effect of this compound on Experimental Arthritis: Inhibition of Neutrophil Recruitment, Production of Inflammatory Mediators, and Activation of Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scite.ai [scite.ai]

- 5. worldscientific.com [worldscientific.com]

- 6. worldscientific.com [worldscientific.com]

- 7. This compound inhibits the production of interleukin-6 and nitric oxide via down-regulation of extracellular-signal regulated protein kinase in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Effects of this compound and gallic acid on the production of inflammatory mediators interleukin-6 and interleukin-8 by oral epithelial cells stimulated with Fusobacterium nucleatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. This compound attenuates inflammation induced by Toll-like receptor ligands by inhibiting MAPK and NF-Κb signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Solubility of Methyl Gallate in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of methyl gallate, a phenolic compound with significant antioxidant, anticancer, and anti-inflammatory properties.[1][2] Understanding the solubility of this compound in different solvents is crucial for its extraction, purification, formulation, and application in pharmaceutical and other industries. This document compiles quantitative solubility data, outlines detailed experimental protocols for solubility determination, and presents visual diagrams to illustrate key concepts and workflows.

Quantitative Solubility Data

The solubility of this compound has been experimentally determined in a range of solvents. The following tables summarize the available quantitative data, providing a comparative reference for laboratory applications.

Solubility in Organic Solvents

This compound generally exhibits good solubility in polar organic solvents. A study by Zhang et al. (2020) provides extensive data on the mole fraction solubility of this compound in nine different organic solvents at temperatures ranging from 293.15 K to 333.15 K.[3] The data indicates that solubility increases with temperature in all tested solvents.[3]

Table 1: Mole Fraction Solubility (x) of this compound in Pure Organic Solvents [3]

| Temperature (K) | Methanol | Ethanol | n-Propanol | Isopropanol | n-Butanol | Isobutanol | Acetone | Methyl Acetate | Ethyl Acetate |

| 293.15 | 0.2299 | 0.1772 | 0.1465 | 0.1298 | 0.1205 | 0.1084 | 0.2393 | 0.1287 | 0.0984 |

| 298.15 | 0.2558 | 0.1983 | 0.1654 | 0.1469 | 0.1368 | 0.1229 | 0.2685 | 0.1456 | 0.1119 |

| 303.15 | 0.2842 | 0.2215 | 0.1861 | 0.1659 | 0.1548 | 0.1389 | 0.3004 | 0.1643 | 0.1269 |

| 308.15 | 0.3153 | 0.2469 | 0.2087 | 0.1869 | 0.1746 | 0.1566 | 0.3353 | 0.185 | 0.1436 |

| 313.15 | 0.3493 | 0.2748 | 0.2334 | 0.2102 | 0.1966 | 0.1762 | 0.3736 | 0.2078 | 0.1622 |

| 318.15 | 0.3866 | 0.3055 | 0.2605 | 0.2359 | 0.2209 | 0.1979 | 0.4156 | 0.233 | 0.1828 |

| 323.15 | 0.4275 | 0.3392 | 0.2902 | 0.2643 | 0.2478 | 0.222 | 0.4618 | 0.2609 | 0.2058 |

| 328.15 | 0.4725 | 0.3764 | 0.3229 | 0.2957 | 0.2776 | 0.2487 | 0.5126 | 0.2918 | 0.2314 |

| 333.15 | 0.5219 | 0.4174 | 0.3588 | 0.3304 | 0.3107 | 0.2784 | 0.5686 | 0.3262 | 0.2599 |

Data sourced from Zhang, L., et al. (2020).[3]

Additional sources provide solubility data in other common laboratory solvents, often at ambient temperature.

Table 2: Approximate Solubility of this compound in Various Solvents

| Solvent | Approximate Solubility | Temperature | Source |

| Dimethyl Sulfoxide (DMSO) | 36 mg/mL (195.49 mM) | 25°C | [1] |

| Dimethyl Sulfoxide (DMSO) | ~15 mg/mL | Not Specified | [4] |

| Dimethyl Formamide (DMF) | ~25 mg/mL | Not Specified | [4] |

| Ethanol | ~10 mg/mL | Not Specified | [4] |

| Ether | Soluble | Not Specified | [5] |

| Dioxane | Soluble | Not Specified | [5] |

| Chloroform | Slightly Soluble | Not Specified | [5] |

Aqueous Solubility

This compound is described as being slightly soluble in water.[5][6] One source quantifies the experimental water solubility as 10.6 mg/mL, though the temperature is not specified.[6] For applications requiring aqueous solutions, it is often recommended to first dissolve this compound in a water-miscible organic solvent like DMF or DMSO and then dilute with the aqueous buffer of choice.[4] Using this method, a solubility of approximately 0.33 mg/mL was achieved in a 1:2 solution of DMF:PBS (pH 7.2).[4]

Experimental Protocols for Solubility Determination

The accurate determination of solubility is fundamental to chemical and pharmaceutical research. Various methods can be employed, ranging from simple visual inspection to more complex analytical techniques. The protocols described below are based on established methodologies for measuring the solubility of chemical compounds.[7][8][9]

Method 1: Gravimetric Method (Shake-Flask)

This is a widely used and reliable method for determining equilibrium solubility.[3]

Objective: To determine the mass of solute that dissolves in a given mass of solvent at a specific temperature to form a saturated solution.

Materials:

-

This compound

-

Selected solvent(s)

-

Analytical balance

-

Thermostatic shaker or water bath

-

Vials with airtight seals

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Drying oven

Procedure:

-

Preparation: Add an excess amount of this compound to a pre-weighed vial. The excess solid is crucial to ensure that equilibrium with the saturated solution is reached.

-

Solvent Addition: Add a known mass of the chosen solvent to the vial.

-

Equilibration: Seal the vial tightly and place it in a thermostatic shaker or water bath set to the desired temperature. Agitate the mixture for a prolonged period (e.g., 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. It is critical that the temperature remains constant during this step.

-

Sampling: Carefully withdraw a known mass of the clear supernatant (the saturated solution) using a pre-warmed syringe fitted with a filter to avoid transferring any solid particles.

-

Solvent Evaporation: Place the collected supernatant in a pre-weighed dish and dry it in an oven at a suitable temperature until the solvent has completely evaporated and a constant weight of the dissolved this compound is obtained.

-

Calculation: The solubility is calculated as the mass of the dried this compound divided by the mass of the solvent in the sampled aliquot.

Method 2: Synthetic Visual Method

This method involves observing the disappearance of the solid phase by adding a known amount of solvent at a constant temperature.[8]

Objective: To determine the solubility by visually identifying the point at which the solute completely dissolves.

Materials:

-

This compound

-

Selected solvent(s)

-

Jacketed glass vessel with a stirrer

-

Thermostatic circulator

-

Burette or precision pump for solvent addition

-

Light source and visual camera or laser for clear point detection

Procedure:

-

Initial Setup: A precisely weighed amount of this compound is placed into the jacketed glass vessel, which is maintained at the target temperature by the thermostatic circulator.

-

Solvent Titration: The solvent is added incrementally from a burette while the solution is continuously stirred.

-

Observation: The solution is carefully observed after each solvent addition. The endpoint is reached when the last solid particles of this compound completely dissolve, resulting in a clear solution.

-

Calculation: The total mass of the solvent added to completely dissolve the initial mass of the solute is recorded. The solubility can then be calculated and expressed in various units (e.g., g/100g solvent).

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates a typical workflow for the gravimetric (shake-flask) method of solubility determination.

Caption: Gravimetric method workflow for determining solubility.

Solvent Polarity and Solubility Relationship

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[10] this compound, with its multiple hydroxyl groups and ester functional group, is a polar molecule. Therefore, it is expected to be more soluble in polar solvents. The diagram below illustrates this relationship.

Caption: "Like dissolves like" principle for this compound.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Isolation and characterization of gallic acid and this compound from the seed coats of Givotia rottleriformis Griff. and their anti-proliferative effect on human epidermoid carcinoma A431 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. This compound 99-24-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. Showing Compound this compound (FDB000663) - FooDB [foodb.ca]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. lifechemicals.com [lifechemicals.com]

- 10. m.youtube.com [m.youtube.com]

Methyl Gallate: A Comprehensive Safety and Toxicity Profile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl gallate, the methyl ester of gallic acid, is a phenolic compound found in various natural sources and possesses a range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. This technical guide provides a comprehensive overview of the current knowledge regarding the safety and toxicity profile of this compound, with a focus on preclinical data. While acute toxicity, dermal and ocular irritation, and in vitro cytotoxicity have been characterized to some extent, significant data gaps exist in the areas of repeated-dose systemic toxicity, carcinogenicity, and reproductive and developmental toxicity. This document summarizes the available quantitative data, details experimental methodologies for key studies, and visualizes relevant pathways and workflows to support risk assessment and guide future research for drug development professionals.

Acute Toxicity

Acute toxicity studies provide information on the adverse effects of a single, high dose of a substance. For this compound, the available data, primarily from studies in mice, indicate moderate acute toxicity via the oral route and higher toxicity via the intraperitoneal route.

Table 1: Acute Toxicity of this compound

| Test Type | Species | Route of Administration | LD50 (mg/kg) |

| LD50 | Mouse | Oral | 1,700 |

| LD50 | Mouse | Intraperitoneal | 784 |

| LD50 | Mouse | Intravenous | 470 |

Experimental Protocols

Oral LD50 in Mice:

-

Test Guideline: Based on general principles of acute oral toxicity testing.

-

Species: Mouse.

-

Administration: A single dose of this compound was administered orally.

-

Observation Period: Animals were observed for mortality and clinical signs of toxicity for a specified period, typically 14 days.

-

Endpoint: The Lethal Dose 50 (LD50), the dose estimated to cause mortality in 50% of the treated animals, was calculated.

Dermal and Ocular Irritation and Sensitization

The potential of a substance to cause local irritation upon contact with the skin and eyes, as well as to elicit an allergic skin reaction (sensitization), is a critical component of its safety profile.

Dermal Irritation

This compound is considered to be an irritant to the skin and mucous membranes[1]. In an in-vivo study, a 0.1% concentration of this compound did not cause any skin irritation, suggesting its potential for use as a cosmetic ingredient at low concentrations[2].

Ocular Irritation

This compound is classified as having an irritating effect on the eyes[1].

Skin Sensitization

There is evidence to suggest that this compound may cause skin sensitization through contact[1].

Experimental Protocols

Primary Dermal and Ocular Irritation:

-

Species: Commonly rabbits.

-

Administration: A defined amount of the test substance is applied to the shaved skin or instilled into the conjunctival sac of one eye.

-

Observation: The sites of application are examined for signs of irritation (e.g., erythema, edema, opacity, discharge) at specific intervals.

Skin Sensitization:

-

Test Guideline: Typically follows OECD Guideline 406 (Skin Sensitisation) or 429 (Local Lymph Node Assay).

-

Species: Commonly guinea pigs or mice.

-

Methodology: Involves an induction phase where the animal is exposed to the test substance, followed by a challenge phase to determine if an allergic reaction occurs.

Sub-chronic and Chronic Toxicity

Currently, there is a significant lack of publicly available data from sub-chronic (e.g., 28-day or 90-day studies) and chronic toxicity studies conducted specifically on this compound. The No-Observed-Adverse-Effect Level (NOAEL) for this compound from such studies has not been established.

For context, studies on other gallic acid esters, such as propyl gallate, have shown that high dose levels can lead to effects like growth retardation, anemia, and changes in the liver and kidneys[3]. However, direct extrapolation of these findings to this compound is not scientifically sound without specific data.

Experimental Protocols (General)

90-Day Oral Toxicity Study (Based on OECD Guideline 408):

-

Species: Typically rats.

-

Administration: The test substance is administered orally via the diet, drinking water, or gavage for 90 days.

-

Parameters Monitored: Include clinical observations, body weight, food and water consumption, hematology, clinical chemistry, urinalysis, and detailed histopathological examination of organs and tissues.

-

Objective: To identify target organs of toxicity and establish a NOAEL.

Figure 1. Workflow for a typical 90-day oral toxicity study.

Genotoxicity and Mutagenicity

There is limited specific information available from standard regulatory genotoxicity and mutagenicity assays for this compound. One study indicated that this compound caused a significant and persistent increase in DNA damaged cells in mice, although to a much lesser extent than epigallocatechin gallate (EGCG)[4].

Further research utilizing a standard battery of tests is required to fully assess the genotoxic potential of this compound.

Experimental Protocols (General)

Bacterial Reverse Mutation Test (Ames Test - OECD Guideline 471):

-

Principle: This in vitro assay uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The test evaluates the ability of a substance to cause reverse mutations, allowing the bacteria to grow in an amino acid-deficient medium.

-

Methodology: Bacteria are exposed to the test substance at various concentrations, both with and without an exogenous metabolic activation system (S9 mix from rat liver), to mimic mammalian metabolism. An increase in the number of revertant colonies indicates a mutagenic potential.

Figure 2. General workflow for the Ames test.

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD Guideline 474):

-

Principle: This in vivo assay assesses chromosomal damage by detecting micronuclei in developing red blood cells (erythrocytes) in the bone marrow or peripheral blood of treated animals. Micronuclei are small, extra-nuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.

-

Methodology: Rodents are treated with the test substance, and after appropriate time intervals, bone marrow or peripheral blood is collected. The erythrocytes are then analyzed for the presence of micronuclei.

Carcinogenicity

No long-term carcinogenicity bioassays specifically for this compound have been identified in the public domain. Therefore, the carcinogenic potential of this compound is unknown.

Reproductive and Developmental Toxicity

There is a lack of data from reproductive and developmental toxicity studies for this compound. The potential effects of this compound on fertility, reproductive performance, and embryonic and fetal development have not been adequately investigated.

Experimental Protocols (General)

Two-Generation Reproductive Toxicity Study (Based on OECD Guideline 416):

-

Objective: To evaluate the effects of a substance on all phases of the reproductive cycle over two generations.

-

Methodology: The substance is administered to male and female animals (P generation) before mating, during mating, gestation, and lactation. The offspring (F1 generation) are also exposed from weaning into adulthood and then mated to produce an F2 generation. Endpoints evaluated include fertility, gestation length, litter size, pup viability, growth, and sexual development.

In Vitro Cytotoxicity and Mechanistic Insights

Several in vitro studies have investigated the cytotoxic effects of this compound on various cell lines.

Table 2: In Vitro Cytotoxicity of this compound

| Cell Line | Cell Type | Endpoint | Concentration/Result |

| MG-63 | Human osteosarcoma | Cytotoxicity | No cytotoxic effects at low concentrations |

| HepG2 | Human liver cancer | Cytotoxicity | No toxicity at 50-500 µg/mL[5] |

| MCF-7 | Human breast cancer | IC50 | 113.25 µg/mL[6] |

| Hep3B, Mahlavu, HepJ5 | Human hepatocellular carcinoma | Proliferation Inhibition | Dose-dependent inhibition[7] |

| HaCaT | Human keratinocytes | Cytotoxicity | Low cytotoxic effects[7] |

Mechanisms of Action Related to Toxicity

In vitro studies have provided insights into the potential mechanisms by which this compound exerts its biological effects, which can also be relevant to its toxicity profile at higher concentrations.

Induction of Apoptosis: this compound has been shown to induce apoptosis (programmed cell death) in various cancer cell lines. This is often mediated through the activation of caspases (caspase-3, -7, and -9) and the cleavage of poly(ADP-ribose) polymerase (PARP)[8].

Generation of Reactive Oxygen Species (ROS): In some cancer cell lines, this compound has been observed to increase the production of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death[7].

Modulation of Signaling Pathways: this compound can influence key cellular signaling pathways. For instance, it has been shown to suppress the phosphorylation of mitogen-activated protein kinases (MAPKs) and inhibit the NF-κB signaling pathway, which are involved in inflammation and cell survival[8][9].

Figure 3. Simplified diagram of signaling pathways potentially involved in this compound-induced toxicity.

Toxicokinetics

Information on the toxicokinetics (absorption, distribution, metabolism, and excretion) of this compound is limited. It is known that short-chain alkyl gallates can be hydrolyzed to gallic acid in the body[2]. The metabolism of gallic acid can involve methylation to form compounds like 4-O-methyl gallic acid.

Conclusion and Future Directions

The available data suggest that this compound has moderate acute oral toxicity and is a skin and eye irritant with sensitizing potential. In vitro studies indicate cytotoxic activity against various cancer cell lines, often mediated by the induction of apoptosis and oxidative stress. However, there is a critical lack of in vivo data on repeated-dose toxicity, carcinogenicity, and reproductive and developmental toxicity.

For drug development professionals, the absence of a comprehensive toxicological database for this compound necessitates a cautious approach. The following studies are recommended to fill the existing data gaps and enable a thorough risk assessment:

-

Sub-chronic oral toxicity studies (28-day and 90-day) in rodents to determine the NOAEL and identify target organs.

-

A full battery of genotoxicity tests (Ames test, in vitro and in vivo micronucleus tests) to clarify its mutagenic and clastogenic potential.

-

Reproductive and developmental toxicity screening studies to assess its effects on fertility and embryonic development.

-

Toxicokinetic studies to better understand its absorption, distribution, metabolism, and excretion profile.

The findings from these studies will be essential for establishing a safe dose for first-in-human clinical trials and for the overall risk assessment of this compound as a potential therapeutic agent.

References

- 1. Mutagenicity and genotoxicity assessment of a new biopreservative product rich in Enterocin AS-48 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. daikinchemicals.com [daikinchemicals.com]

- 3. cir-safety.org [cir-safety.org]

- 4. Repeated-dose 90-day oral toxicity study of GST in Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Repeated Dose 28-Day Oral Toxicity Study in Rodents - MDG麥德凱 [medgaea.com.tw]

- 6. Estimation of acute oral toxicity using the No Observed Adverse Effect Level (NOAEL) from the 28 day repeated dose toxicity studies in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. oecd.org [oecd.org]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. Short-term toxicity – 90-day oral (rodent) | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

Spectroscopic Profile of Methyl Gallate: A Technical Guide

Methyl gallate, the methyl ester of gallic acid, is a phenolic compound with significant antioxidant, anti-inflammatory, and antimicrobial properties. Its characterization is crucial for quality control and research in the pharmaceutical and food industries. This guide provides a comprehensive overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. Both ¹H (proton) and ¹³C (carbon-13) NMR are essential for the structural confirmation of this compound.

¹H NMR Data

The ¹H NMR spectrum of this compound is characterized by three main signals corresponding to the methoxy protons, the aromatic protons, and the hydroxyl protons.

Table 1: ¹H NMR Chemical Shifts (δ) for this compound

| Protons | Chemical Shift (ppm) in Acetone-d₆[1] | Chemical Shift (ppm) in Methanol-d₄[2] | Multiplicity | Integration | Assignment |

| -OCH₃ | 3.78 | 3.79 | Singlet | 3H | Methoxy group |

| H-2, H-6 | 7.11 | 7.06 | Singlet | 2H | Aromatic protons |

| -OH | 8.17 | - | Singlet | 3H | Phenolic hydroxyls |

¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon Atom | Chemical Shift (ppm) in Acetone-d₆[3] | Chemical Shift (ppm) in Methanol-d₄[2] | Assignment |

| -OCH₃ | 51.01 | 52.4 | Methoxy carbon |

| C-2, C-6 | 108.92 | 109.9 | Aromatic carbons |

| C-1 | 120.93 | 121.8 | Aromatic carbon |

| C-4 | 137.82 | 139.7 | Aromatic carbon |

| C-3, C-5 | 145.16 | 146.5 | Aromatic carbons |

| C=O | 166.27 | 168.4 | Carbonyl carbon (ester) |

Experimental Protocol for NMR Spectroscopy

-

Instrumentation : Spectra are typically acquired on a 400 MHz or higher field NMR spectrometer.

-

Sample Preparation : A small amount of this compound (typically 5-10 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., acetone-d₆, methanol-d₄, or DMSO-d₆) in an NMR tube.[4]

-

Data Acquisition :

-

Temperature : Experiments are generally conducted at a constant temperature, often 25 °C, to ensure chemical shift stability.[6]

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group | Reference |

| 3494 - 3425 | Strong, Broad | O-H Stretching | Phenolic Hydroxyl | [7][8] |

| 2994 - 2962 | Medium | C-H Stretching | Aromatic/Methyl C-H | [7][8] |

| 1715 - 1681 | Strong, Sharp | C=O Stretching | Ester Carbonyl | [7][8] |

| 1612 - 1590 | Medium | C=C Stretching | Aromatic Ring | [8] |

| 1130 - 1040 | Strong | C-O Stretching | Ester Linkage | [7] |

Experimental Protocol for FTIR Spectroscopy (KBr Pellet Method)

The potassium bromide (KBr) pellet method is a common technique for analyzing solid samples.[9]

-

Sample Preparation :

-

Thoroughly grind 1-2 mg of the this compound sample in an agate mortar.

-

Add approximately 100-200 mg of dry, spectroscopic grade KBr powder.[9]

-

Quickly and thoroughly mix the sample and KBr to achieve a homogenous mixture with a sample concentration of about 0.2% to 1%.[10][11]

-

Transfer the mixture to a pellet die.

-

-

Pellet Formation : Apply high pressure (typically around 8-10 tons) to the die using a hydraulic press to form a thin, transparent, or translucent pellet.[10][12] A vacuum die can be used to remove trapped air and moisture.[10]

-

Data Acquisition : Place the KBr pellet in the sample holder of the FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be recorded for background correction.[9]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems, such as the aromatic ring in this compound.

Table 4: UV-Vis Absorption Maxima (λₘₐₓ) for this compound

| Solvent | λₘₐₓ (nm) | Molar Absorptivity (ε) | Conditions/Notes | Reference |

| Methanol / Water | 275 | Not specified | Corresponds to the fully protonated form of this compound. | [13] |

| Water (alkaline) | 320 | Not specified | A bathochromic (red) shift is observed upon deprotonation of a phenolic hydroxyl group at higher pH. | [13] |

Experimental Protocol for UV-Vis Spectroscopy

-

Instrumentation : A double-beam UV-Vis spectrophotometer is typically used.[14]

-

Sample Preparation :

-

Prepare a stock solution of this compound in a suitable UV-transparent solvent (e.g., methanol, ethanol, or water).

-

Prepare a series of dilutions from the stock solution to achieve a concentration that results in an absorbance reading within the optimal range of the instrument (typically 0.1 to 1.0).

-

-

Data Acquisition :

Visualized Workflow for Spectroscopic Analysis

The following diagram illustrates a generalized workflow for the comprehensive spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. bhu.ac.in [bhu.ac.in]

- 6. Optimizing 1D 1H-NMR profiling of plant samples for high throughput analysis: extract preparation, standardization, automation and spectra processing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. shimadzu.com [shimadzu.com]

- 10. How Do You Prepare Kbr Pellets For Observation? Master The Definitive Method For Clear Ftir Spectra - Kintek Solution [kindle-tech.com]

- 11. eng.uc.edu [eng.uc.edu]

- 12. scienceijsar.com [scienceijsar.com]

- 13. Deprotonation Mechanism of this compound: UV Spectroscopic and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Application Notes and Protocols for In Vivo Studies of Methyl Gallate

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Methyl gallate (MG), a phenolic compound derived from gallic acid, has garnered significant interest in biomedical research due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1] Preclinical in vivo studies are crucial for evaluating the therapeutic potential and safety profile of this compound. However, its poor water solubility presents a challenge for formulation and administration.[2] These application notes provide detailed protocols for the formulation and administration of this compound for in vivo studies, particularly in rodent models, along with relevant quantitative data and pathway information to guide experimental design.

Data Presentation: In Vivo Studies of this compound

The following table summarizes key quantitative data from various preclinical studies involving this compound administration.

| Animal Model | Administration Route | Dosage Range | Vehicle | Therapeutic Area | Reference |

| Swiss Mice | Oral (p.o.) | 0.7 - 70 mg/kg | Not specified | Arthritis | [3] |

| Sprague-Dawley Rats | Oral (p.o.) | 100 - 300 mg/kg | Not specified | Colitis | [4] |

| C57BL/6 Mice | Intraperitoneal (i.p.) | 200 µg per mouse | Not specified | Lymphoma | [5] |

| BALB/c Nude Mice | Intraperitoneal (i.p.) | Not specified | Saline | Hepatocellular Carcinoma | [6] |

| C57BL/6 Mice | Intraperitoneal (i.p.) | 40 mg/kg | DMSO diluted with PBS | Melanoma | [7][8] |

| Suckling Mice | Oral | 50, 100, and 200 mg/kg | Not specified | Cholera | [9][10] |

| Zebrafish | Exposure in water | 40 µg/ml | dH₂O | Hepatocellular Carcinoma | [11] |

Experimental Protocols

Protocol 1: Formulation of this compound for Oral Gavage

Due to the poor water solubility of this compound, a suitable vehicle is required to ensure a uniform and stable suspension for accurate oral administration. The following protocol is a general guideline for preparing a this compound suspension.

Materials:

-

This compound (powder)

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 300 (PEG300)

-

Tween 80 (Polysorbate 80)

-

Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

-

Sterile conical tubes (15 mL or 50 mL)

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Weighing this compound: Accurately weigh the required amount of this compound powder based on the desired final concentration and the total volume of the formulation to be prepared.

-

Initial Solubilization: Add a small volume of DMSO to the this compound powder. A common starting point is to use 10% of the final volume as DMSO. Vortex thoroughly until the powder is completely dissolved.

-

Addition of Co-solvent and Surfactant: To the DMSO-methyl gallate solution, add PEG300 (e.g., to a final concentration of 40%) and Tween 80 (e.g., to a final concentration of 5%). Vortex after each addition to ensure a homogenous mixture.

-

Addition of Aqueous Component: Slowly add saline or PBS to the mixture while continuously vortexing to reach the final desired volume. A common formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[12][13]

-

Homogenization: For a more uniform suspension, sonicate the final mixture for 5-10 minutes.

-

Storage: It is recommended to prepare the formulation fresh before each administration. If short-term storage is necessary, store at 4°C and protect from light. Before use, bring the formulation to room temperature and vortex thoroughly to ensure homogeneity.

Note: The final concentration of DMSO should be kept as low as possible to avoid potential toxicity. For sensitive animal models, a lower percentage of DMSO (e.g., 2%) can be used, adjusting the other components accordingly.[12]

Protocol 2: Administration of this compound by Oral Gavage in Mice

Oral gavage is a common method for precise oral administration of compounds in rodents.

Materials:

-

Prepared this compound formulation

-

Appropriately sized gavage needles (e.g., 20-22 gauge, 1.5 inches for adult mice)

-

Syringes (1 mL)

-

Animal scale

Procedure:

-

Animal Handling and Restraint: Gently restrain the mouse by scruffing the neck and back to immobilize the head and prevent movement.

-

Dosage Calculation: Weigh the mouse to calculate the exact volume of the this compound formulation to be administered based on the desired dosage in mg/kg. The administration volume for mice should generally not exceed 10 mL/kg.[8]

-

Gavage Needle Measurement: Measure the gavage needle externally from the tip of the mouse's nose to the last rib to estimate the depth of insertion required to reach the stomach.

-

Administration:

-

Attach the syringe containing the calculated dose to the gavage needle.

-

Hold the mouse in a vertical position.

-

Gently insert the gavage needle into the mouth, slightly to one side, and advance it along the roof of the mouth towards the esophagus.

-

The needle should pass smoothly without resistance. If resistance is met, withdraw and reinsert. Do not force the needle.

-

Once the needle is in the esophagus, advance it to the pre-measured depth.

-

Slowly depress the syringe plunger to administer the formulation.

-

Gently withdraw the needle.

-

-

Post-Administration Monitoring: Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing, for a short period after the procedure.

Visualizations

Signaling Pathway of this compound

This compound has been shown to exert its anticancer effects in hepatocellular carcinoma by modulating the AMPK/NF-κB signaling pathway.[6]

Experimental Workflow for In Vivo Studies

The following diagram outlines a typical experimental workflow for an in vivo study of this compound in a rodent model.

References

- 1. Decoding the Neuroprotective Potential of this compound-Loaded Starch Nanoparticles against Beta Amyloid-Induced Oxidative Stress-Mediated Apoptosis: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Facile Fabrication of this compound Encapsulated Folate ZIF-L Nanoframeworks as a pH Responsive Drug Delivery System for Anti-Biofilm and Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound Suppresses Tumor Development by Increasing Activation of Caspase3 and Disrupting Tumor Angiogenesis in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.plos.org [journals.plos.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. This compound from Galla rhois Successfully Controls Clinical Isolates of Salmonella Infection in Both In Vitro and In Vivo Systems - PMC [pmc.ncbi.nlm.nih.gov]

Methyl Gallate: A Versatile Substrate for Enzymatic Reactions and a Modulator of Cellular Signaling

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl gallate (methyl 3,4,5-trihydroxybenzoate) is a phenolic compound found in various plants and has garnered significant interest in the scientific community due to its diverse biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties.[1][2] In the realm of enzymology, this compound serves as a valuable substrate for several enzymes, facilitating the study of enzyme kinetics, inhibition, and the synthesis of valuable compounds. This document provides detailed application notes and experimental protocols for utilizing this compound as a substrate in enzymatic reactions and for studying its effects on key cellular signaling pathways.

Enzymatic Reactions Utilizing this compound

This compound is a key substrate for enzymes such as tannase and lipase, which catalyze its hydrolysis and synthesis, respectively.

Tannase-Mediated Hydrolysis of this compound

Tannase (tannin acyl hydrolase) catalyzes the hydrolysis of the ester bond in this compound to produce gallic acid and methanol. This reaction is fundamental for screening and characterizing tannase activity from various sources.

Quantitative Data Summary

| Enzyme | Substrate | Product | Km | Vmax | Optimal pH | Optimal Temperature | Reference |

| Self-immobilized Aspergillus niger GH1 Tannase | This compound | Gallic Acid | 4.9 mM | 4.3 x 10⁻² mM/min | 5.0 | 30°C | [3] |

| Aspergillus nomius GWA5 Tannase | This compound | Gallic Acid | - | - | 5.0 | 30°C | [4] |

Lipase-Catalyzed Synthesis and Transesterification

Lipases are utilized in the synthesis of this compound through the esterification of gallic acid with methanol or via transesterification reactions. For instance, Novozym 435, a commercially available immobilized lipase, can catalyze the transesterification of propyl gallate with methanol to produce this compound.[5][6]

Quantitative Data Summary

| Enzyme | Reaction | Substrates | Product | Conversion/Yield | Key Conditions | Reference |

| Novozym 435 | Transesterification | Propyl Gallate, Methanol | This compound | 60.4% yield | 40 g/L enzyme, 50°C, 200 rpm, in a deep eutectic solvent | [5][6] |

| Immobilized Staphylococcus xylosus Lipase | Esterification | Gallic Acid, Propanol | Propyl Gallate | 90% ± 3.5% conversion | 400 IU enzyme, 52°C | [7] |

Experimental Protocols

Protocol 1: Tannase Activity Assay Using this compound

This protocol is based on the colorimetric rhodanine method, which quantifies the gallic acid produced from the enzymatic hydrolysis of this compound.[4][8][9][10]

Materials:

-

This compound solution (12.5 mM in 100 mM sodium phosphate buffer, pH 5.0)

-

Enzyme solution (diluted in 100 mM sodium phosphate buffer, pH 5.0)

-

Methanolic rhodanine solution (0.667% w/v)

-

Potassium hydroxide (KOH) solution (500 mM)

-

Distilled water

-

Spectrophotometer

Procedure:

-

Prepare the reaction mixture by adding 50 µL of the diluted enzyme solution to 50 µL of the 12.5 mM this compound solution.

-

Incubate the reaction mixture at 30°C with agitation (600 rpm) for 10 minutes.

-

Stop the enzymatic reaction by adding 60 µL of the methanolic rhodanine solution and incubate at 25°C for 5 minutes.

-

Add 40 µL of 500 mM KOH solution and incubate for another 5 minutes at 25°C.

-

Add 800 µL of distilled water and incubate for 10 minutes at 25°C.

-

Measure the absorbance of the resulting pink-colored complex at 520 nm.

-

A standard curve using known concentrations of gallic acid should be prepared to determine the amount of product formed.

-

One unit of tannase activity is defined as the amount of enzyme that releases one micromole of gallic acid per minute under the assay conditions.

Experimental Workflow for Tannase Activity Assay

Caption: Workflow for determining tannase activity using this compound.

Protocol 2: HPLC Analysis of this compound and Gallic Acid

This protocol provides a general method for the separation and quantification of this compound and its hydrolysis product, gallic acid, using reverse-phase high-performance liquid chromatography (RP-HPLC).[11][12][13][14][15]

Materials and Equipment:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Mobile Phase A: Water with 0.1% formic acid or acetic acid

-

Mobile Phase B: Acetonitrile

-

Methanol for sample preparation

-

Syringe filters (0.45 µm)

-

Standards of this compound and gallic acid

Procedure:

-

Sample Preparation: Dissolve the reaction mixture or sample in methanol, filter through a 0.45 µm syringe filter.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient elution is typically used. A starting condition could be 95% A and 5% B, with a linear gradient to increase the concentration of B over 20-30 minutes. The exact gradient will need to be optimized for the specific column and system.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

-

Quantification: Prepare standard curves for both this compound and gallic acid by injecting known concentrations. The concentration of the analytes in the samples can be determined by comparing their peak areas to the standard curves.

This compound as a Modulator of Cellular Signaling Pathways

This compound has been shown to influence several critical signaling pathways involved in inflammation, apoptosis, and cell proliferation.

Inhibition of NF-κB and MAPK Signaling Pathways

This compound can attenuate inflammatory responses by inhibiting the Toll-like receptor (TLR) mediated activation of the NF-κB and mitogen-activated protein kinase (MAPK) signaling pathways.[6][10][16][17][18][19] It has been observed to decrease the degradation of IκB, thereby preventing the nuclear translocation of the NF-κB p65 subunit.[6][16] Furthermore, it inhibits the phosphorylation of key MAPK proteins, including ERK1/2, p38, and JNK.[6][16][20]

Signaling Pathway: this compound's Inhibition of NF-κB

Caption: this compound inhibits NF-κB signaling by blocking IKK activation.

Induction of Apoptosis

This compound has been shown to induce apoptosis in various cancer cell lines.[5][21][22][23][24][25] This is achieved through the modulation of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It can lead to the upregulation of pro-apoptotic proteins like Bax and Bad, and the downregulation of the anti-apoptotic protein Bcl-2.[5][23] This results in the activation of initiator caspases (caspase-8 and -9) and the executioner caspase-3, ultimately leading to programmed cell death.[21][25]

Signaling Pathway: this compound's Induction of Apoptosis

Caption: this compound induces apoptosis via intrinsic and extrinsic pathways.

Conclusion

This compound is a multifaceted compound with significant applications in enzymology and cell biology research. As a substrate, it provides a reliable means to assay the activity of enzymes like tannase. Its role as a modulator of key signaling pathways, such as NF-κB and MAPK, and its ability to induce apoptosis, make it a compound of interest for drug development, particularly in the areas of inflammation and cancer. The protocols and data presented here offer a foundation for researchers to explore the diverse applications of this compound in their respective fields.

References

- 1. New Colorimetric Method for Lipases Activity Assay in Microbial Media [scirp.org]

- 2. devtoolsdaily.com [devtoolsdaily.com]

- 3. Kinetics and stoichiometry of gallic acid and this compound in scavenging DPPH radical as affected by the reaction solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Purification, Characterization and Application of Tannase Enzyme Isolated from Marine Aspergillus nomius GWA5 - Journal of Pure and Applied Microbiology [microbiologyjournal.org]

- 5. This compound, gallic acid-derived compound, inhibit cell proliferation through increasing ROS production and apoptosis in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. Tannase assay [bio-protocol.org]

- 9. Characterization And Application Of Tannase Produced By Aspergillus Niger ITCC 6514.07 On Pomegranate Rind - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Enzyme Activity Measurement for Tannase [creative-enzymes.com]

- 11. Isolation and characterization of gallic acid and this compound from the seed coats of Givotia rottleriformis Griff. and their anti-proliferative effect on human epidermoid carcinoma A431 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. akjournals.com [akjournals.com]

- 14. researchgate.net [researchgate.net]

- 15. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 16. This compound attenuates inflammation induced by Toll-like receptor ligands by inhibiting MAPK and NF-Κb signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. This compound Suppresses the Migration, Invasion, and Epithelial-Mesenchymal Transition of Hepatocellular Carcinoma Cells via the AMPK/NF-κB Signaling Pathway in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]